molecular formula C13H8ClFO3 B1342344 4-Chloro-2-(4-fluorophenoxy)benzoic acid CAS No. 60086-43-3

4-Chloro-2-(4-fluorophenoxy)benzoic acid

Cat. No. B1342344
CAS RN: 60086-43-3
M. Wt: 266.65 g/mol
InChI Key: YZDVBIUEBCTERM-UHFFFAOYSA-N
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Patent
US04086350

Procedure details

Following the procedures outlined in Example 21, 10.7 g. (0.038 mol) of 2-iodo-4-chlorobenzoic acid, 4.3 g. (0.038 mol) of 4-fluorophenol 5.25 g. (0.038 mol) of potassium carbonate and 1.14 g. of cuprous chloride in 180 ml. of pyridine are heated under reflux overnight to give upon workup 4-chloro-2-(4-fluorophenoxy)-benzoic acid, 154°-173° C. Heating the acid (5.0 g., 0.019 mol) for one hour with 75 g. of sulfuric acid yields the corresponding 2-fluoro-6-chloro-9-xanthone, m.p. 210° C.
Quantity
0.038 mol
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
0.038 mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[F:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>N1C=CC=CC=1>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([O:19][C:16]2[CH:17]=[CH:18][C:13]([F:12])=[CH:14][CH:15]=2)[CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.038 mol
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC(=C1)Cl
Step Two
Name
Quantity
5.25 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Step Three
Name
Quantity
0.038 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)OC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.